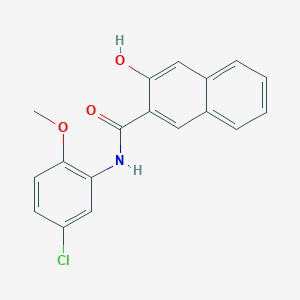

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

説明

The exact mass of the compound 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPGBMLOCYWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059676 | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-52-0 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide EL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-Chloro-3-hydroxy-2-naphth-o-anisidide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN9R2FDM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Characteristics

This compound, identified by the CAS Number 137-52-0, is a complex organic molecule with potential applications in pharmaceutical development.[1] Its key physicochemical parameters are summarized below.

| Property | Value | Source |

| CAS Number | 137-52-0 | [1] |

| Molecular Formula | C₁₈H₁₄ClNO₃ | [2] |

| Molecular Weight | 327.76 g/mol | [2] |

| Appearance | Light gray to white uniform powder | ChemBK |

| Melting Point | 218 °C | ChemBK |

| Boiling Point (Predicted) | 446.3 °C | [2] |

| Density (Predicted) | 1.384 g/cm³ | [2] |

| Solubility | Difficult to dissolve in water and ethanol; soluble in alkali | ChemBK |

| pKa (Predicted) | 8.69 ± 0.40 | ChemBK |

| logP (Predicted) | 4.8 | [1] |

Synthesis Workflow

The synthesis of this compound typically involves the condensation of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline. A general workflow for this synthesis is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Solubility Determination (General Method)

A general protocol to determine the solubility of the compound in various solvents:

Protocol:

-

Sample Preparation: A known amount of this compound is weighed accurately.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, alkali solution) is added to the sample in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Biological Significance and Potential Signaling Pathway

This compound is recognized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that are selective inhibitors of cyclooxygenase-2 (COX-2).[2] Selective COX-2 inhibitors are a class of drugs that reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[3]

The general mechanism of action for a COX-2 inhibitor involves blocking the active site of the COX-2 enzyme, which prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

Caption: Simplified signaling pathway of a selective COX-2 inhibitor.

This guide provides a foundational understanding of this compound for professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further research and application of this compound.

References

An In-depth Technical Guide to N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, including its molecular structure, weight, and relevant data for researchers and professionals in drug development.

Molecular Structure and Properties

This compound is a chemical compound with the IUPAC name N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide[1]. Its chemical formula is C18H14ClNO3[1][2]. This compound is noted for its use as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as an intermediate for organic pigments[2][3].

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C18H14ClNO3 | [1][2] |

| Molecular Weight | 327.76 g/mol | [3] |

| Monoisotopic Mass | 327.0662210 Da | [1] |

| CAS Number | 137-52-0 | [1][2] |

| Boiling Point | 446.3 °C (Predicted) | [3] |

| Density | 1.384 g/cm³ (Predicted) | [3] |

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound, generated using the DOT language.

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general production method has been described. This method involves the condensation of 2-hydroxy-3-naphthoic acid (often referred to as 2,3-acid) with 5-chloro-2-methoxyaniline[2].

A general procedure for a similar reaction, the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide, involves reacting the amine component with 3-hydroxy-2-naphthoyl chloride[4]. This suggests that a potential synthetic route for this compound could involve the acylation of 5-chloro-2-methoxyaniline with 3-hydroxy-2-naphthoyl chloride.

Further research into chemical synthesis databases and patented literature may provide more detailed and specific protocols for laboratory-scale and industrial production of this compound. Analytical methods would likely involve standard techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

References

- 1. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in various chemical industries, including the manufacturing of azo dyes and pigments. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline. These intermediates are then coupled through a condensation reaction to yield the final product.

Caption: Overall synthesis workflow for this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of the starting materials and the final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | White to yellowish crystalline solid |

| 3-hydroxy-2-naphthoic acid | 92-70-6 | C₁₁H₈O₃ | 188.18 | Yellowish crystalline powder |

| 4-chloro-1-methoxy-2-nitrobenzene | 89-21-4 | C₇H₆ClNO₃ | 187.58 | Yellow crystalline solid |

| 5-chloro-2-methoxyaniline | 95-03-4 | C₇H₈ClNO | 157.60 | White to off-white crystalline solid |

| This compound | 137-52-0 | C₁₈H₁₄ClNO₃ | 327.76 | Light-colored powder |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursors and the final product.

Synthesis of 3-hydroxy-2-naphthoic acid via Kolbe-Schmitt Reaction

The synthesis of 3-hydroxy-2-naphthoic acid is achieved through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction.[1]

Experimental Protocol:

-

Formation of Sodium 2-Naphthoxide: In a suitable pressure reactor, 2-naphthol is reacted with an equimolar amount of sodium hydroxide in an aqueous solution. The water is then removed by heating under vacuum to obtain dry sodium 2-naphthoxide.

-

Carboxylation: The dry sodium 2-naphthoxide is heated to 120-140°C under a carbon dioxide atmosphere at a pressure of 5-7 atm. The reaction is maintained for several hours until the carboxylation is complete.

-

Work-up and Isolation: The reaction mixture is cooled and dissolved in water. The solution is then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3. The precipitated 3-hydroxy-2-naphthoic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a product with high purity.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (crude) | >95% |

| Purity (recryst.) | >99% |

| Melting Point | 222-225 °C |

Synthesis of 5-chloro-2-methoxyaniline

This precursor is synthesized by the reduction of 4-chloro-1-methoxy-2-nitrobenzene.

Experimental Protocol:

-

Reaction Setup: A mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron trichloride (catalytic amount), and activated carbon in methanol is heated to reflux.

-

Reduction: Hydrazine hydrate is added dropwise to the refluxing mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux. After the addition is complete, the mixture is stirred at reflux for an additional 16 hours.

-

Work-up and Isolation: The reaction mixture is filtered to remove the catalyst and activated carbon. The filtrate is concentrated under reduced pressure to remove the methanol. The resulting residue is washed with petroleum ether to remove non-polar impurities.

-

Purification: The crude 5-chloro-2-methoxyaniline is obtained as a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product. A reported yield for this reaction is 98%.[2]

Quantitative Data:

| Parameter | Value |

| Yield | 98%[2] |

| Purity | >98% |

| Melting Point | 83-85 °C |

| ¹H NMR (CDCl₃) | δ 6.67-6.65 (m, 3H), 3.81 (s, 3H)[2] |

Synthesis of this compound

The final product is synthesized through the condensation of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline.

Experimental Protocol:

-

Reaction Setup: A mixture of 3-hydroxy-2-naphthoic acid (1 equivalent) and 5-chloro-2-methoxyaniline (1 equivalent) is suspended in a high-boiling point inert solvent such as xylene or toluene.

-

Condensation: A condensing agent, such as phosphorus trichloride (0.4 equivalents) or thionyl chloride (1.1 equivalents), is added dropwise to the stirred suspension at room temperature. After the addition, the reaction mixture is heated to reflux (typically 110-140°C) for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with the solvent used for the reaction (xylene or toluene) and then with a low-boiling point organic solvent like hexane to remove residual solvent and non-polar impurities. The crude product is then washed with a dilute aqueous solution of sodium bicarbonate to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by washing with water until the filtrate is neutral.

-

Purification: The crude this compound is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as chlorobenzene or a mixture of ethanol and water to obtain a product of high purity.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity | >99% |

| Melting Point | 248-250 °C |

Safety Considerations

-

Phosphorus trichloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Xylene and toluene are flammable and have associated health risks upon inhalation or skin contact. Adequate ventilation and proper handling procedures are necessary.

-

Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood.

-

Standard laboratory safety practices should be followed throughout all experimental procedures.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Presumed Mechanisms of Action of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the biological activities of various naphthamide derivatives. However, specific research delineating the precise mechanisms of action for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide derivatives is limited. This guide, therefore, presents plausible mechanisms of action based on the established activities of structurally related compounds and the known use of the parent molecule as a chemical intermediate. The experimental protocols and signaling pathways described are based on standard methodologies used to investigate these inferred biological activities.

Core Compound and Its Derivatives

The core structure, this compound, serves as a significant scaffold in medicinal chemistry. Its derivatives are molecules where this core structure is modified, for instance, by the addition of further functional groups, to enhance or alter its biological activity. While specific data for these derivatives is sparse, the parent compound is noted as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] This provides a strong basis for the primary hypothesized mechanism of action.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, two primary mechanisms of action are proposed for this compound derivatives: anti-inflammatory action via Cyclooxygenase-2 (COX-2) inhibition and anticancer activity through the inhibition of key oncogenic kinases and induction of apoptosis.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The structural framework of this compound is suggested to support enhanced binding affinity to the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in mediating inflammation and pain by converting arachidonic acid to prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Proposed Signaling Pathway for COX-2 Inhibition:

Caption: Proposed inhibitory action of this compound derivatives on the COX-2 pathway.

Anticancer Potential

Structurally related 2-naphthamide derivatives have demonstrated potential as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, compounds with a similar 5-chloro-2-methoxyphenyl moiety have been shown to induce cell cycle arrest and apoptosis.

Proposed Anticancer Mechanisms:

-

DHFR Inhibition: DHFR is crucial for the synthesis of nucleotides, and its inhibition can halt cancer cell proliferation.

-

VEGFR-2 Inhibition: VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

-

Induction of Apoptosis: These derivatives may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

Proposed Signaling Pathway for Anticancer Activity (VEGFR-2 Inhibition):

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, MIC values) for this compound derivatives. The tables below are templates that would be used to present such data once it becomes available through future research.

Table 1: Template for COX-2 Inhibition Data

| Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound X | - | - | - |

| Compound Y | - | - | - |

| Celecoxib (Control) | - | - | - |

Table 2: Template for Anticancer Activity Data

| Derivative | Cell Line | IC₅₀ (µM) | Target(s) |

|---|---|---|---|

| Compound A | MCF-7 | - | DHFR, VEGFR-2 |

| Compound B | HepG2 | - | Apoptosis Induction |

| Doxorubicin (Control) | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the mechanisms of action of these derivatives.

COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of the derivatives against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate (e.g., TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme.

-

Procedure:

-

The derivatives are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the reaction.

-

The chromogenic substrate is added, and the change in absorbance is monitored over time using a microplate reader.

-

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of the derivatives on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media.

-

Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the derivatives for 48-72 hours.

-

MTT solution is added to each well, and the plates are incubated.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values are determined from the dose-response curves.

VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the derivatives on VEGFR-2 kinase activity.

Methodology:

-

Assay Principle: An in vitro kinase assay, often using a luminescence-based or fluorescence-based method, is employed. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.

-

Procedure:

-

Recombinant human VEGFR-2 is incubated with the derivatives at various concentrations.

-

A specific substrate peptide and ATP are added to initiate the kinase reaction.

-

After incubation, a detection reagent is added that stops the reaction and measures the remaining ATP.

-

-

Data Analysis: The luminescent or fluorescent signal is measured, and the percentage of kinase inhibition is calculated. IC₅₀ values are then determined.

General Experimental Workflow:

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel therapeutic derivatives.

Conclusion and Future Directions

While direct evidence remains to be established, the available information on structurally related compounds strongly suggests that this compound derivatives are promising candidates for development as both anti-inflammatory and anticancer agents. Their potential dual mechanism of action warrants further investigation.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Such studies will be crucial to confirm the hypothesized mechanisms of action, establish a clear structure-activity relationship, and identify lead compounds for further preclinical and clinical development.

References

Solubility profile of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Understanding the solubility of this compound is critical for its handling, formulation, and biological activity assessment.

Physicochemical Properties

This compound (CAS No: 137-52-0) is an organic compound with the molecular formula C₁₈H₁₄ClNO₃ and a molecular weight of 327.76 g/mol .[2][3] It typically appears as a white or brown powder and has a melting point of approximately 218°C.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure and information on related naphthol compounds, a general solubility profile can be established. The compound is known to be difficult to dissolve in water and ethanol but is soluble in alkaline solutions.[4] Naphthol derivatives, in general, exhibit good solubility in various organic solvents.[5][6]

A structurally similar compound, 3-hydroxy-4'-methoxy-2-naphthanilide, has a reported aqueous solubility of 1.5 µg/mL at pH 7.4, which can be used as an estimation for the target compound's solubility in aqueous media.[7]

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent | Quantitative Solubility (g/L) | Qualitative Solubility |

| Aqueous | Water (neutral pH) | ~0.0015 (estimated) | Very Poorly Soluble |

| Alkaline Solution (e.g., NaOH) | Data not available | Soluble | |

| Polar Protic | Ethanol | Data not available | Poorly Soluble |

| Methanol | Data not available | Likely Soluble | |

| Isopropanol | Data not available | Likely Soluble | |

| Polar Aprotic | Tetrahydrofuran (THF) | Data not available | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available | Likely Soluble | |

| Non-Polar | Chloroform | Data not available | Likely Soluble |

| Dichloromethane | Data not available | Likely Soluble |

Note: "Likely Soluble" is inferred from the general solubility of naphthol compounds.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized procedure for determining the thermodynamic solubility of a compound like this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[8][9][10][11]

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

To remove any undissolved particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[8]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Naphthols | Naphthols ASG |Napthols ASLC | Naphthol ASITR | [vipulorganics.com]

- 6. study.com [study.com]

- 7. 3-Hydroxy-4'-methoxy-2-naphthanilide | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Unveiling the Biological Potential of the N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide scaffold is a promising chemical entity with potential applications in medicinal chemistry. While specific biological activity data for this exact molecule is limited in publicly available literature, extensive research on structurally related 3-hydroxy-2-naphthamide derivatives has revealed a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide consolidates the existing knowledge on these derivatives to provide a comprehensive overview of the potential of this chemical scaffold.

Anticancer Activity of 3-Hydroxy-2-naphthamide Derivatives

Several studies have demonstrated the cytotoxic effects of 3-hydroxy-2-naphthamide derivatives against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 3-hydroxy-2-naphthamide derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5b | C26 (Colon Carcinoma) | 3.59 | [1][2][3] |

| HepG2 (Hepatocellular Carcinoma) | 8.38 | [1][2][3] | |

| MCF7 (Breast Adenocarcinoma) | 7.12 | [1][2][3] | |

| 8b | C26 (Colon Carcinoma) | 2.97 | [1][2][3] |

| HepG2 (Hepatocellular Carcinoma) | 7.12 | [1][2][3] | |

| MCF7 (Breast Adenocarcinoma) | 6.85 | [1][2][3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

The anti-angiogenic and anticancer effects of some 3-hydroxy-2-naphthamide derivatives are attributed to their ability to inhibit the VEGFR-2 signaling pathway. This pathway is critical for endothelial cell proliferation, migration, and survival, which are essential processes for tumor angiogenesis.

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Antimicrobial Activity of 3-Hydroxy-2-naphthamide Derivatives

Derivatives of the 3-hydroxy-2-naphthamide scaffold have also been investigated for their antimicrobial properties against a range of bacterial strains. Some of these compounds are thought to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of a 3-hydroxy-2-naphthamide derivative against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 8b | Escherichia coli | 16 | [1][2][3] |

| Streptococcus faecalis | 16 | [1][2][3] | |

| Salmonella enterica | 16 | [1][2][3] | |

| MSSA (Methicillin-sensitive S. aureus) | 8 | [1][2][3] | |

| MRSA (Methicillin-resistant S. aureus) | 16 | [1][2][3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is typically determined using the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: The test compounds are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control (broth with inoculum and no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Biological Screening

The general workflow for screening compounds for biological activity involves a series of steps from initial high-throughput screening to more detailed mechanistic studies.

Caption: General Workflow for Biological Screening of Compounds.

Anti-inflammatory Activity of 3-Hydroxy-2-naphthamide Derivatives

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

A common method to assess the COX-2 inhibitory potential of a compound is through an in vitro enzyme assay.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 specific inhibitor (e.g., Celecoxib) as a positive control

-

Assay buffer (e.g., Tris-HCl buffer)

-

Detection reagent (e.g., a fluorometric probe that reacts with the product of the COX-2 reaction)

-

96-well microtiter plates

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: The COX-2 enzyme, arachidonic acid, and test compounds are prepared in the assay buffer.

-

Reaction Setup: The test compound at various concentrations is pre-incubated with the COX-2 enzyme in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid to each well.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Detection: The detection reagent is added, and the fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined.

Conclusion

The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the demonstrated anticancer, antimicrobial, and potential anti-inflammatory activities of its derivatives highlight the significant potential of this chemical class. Further research, including the synthesis and comprehensive biological evaluation of this compound and its close analogs, is warranted to fully elucidate its therapeutic utility and mechanism of action. This in-depth guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile scaffold.

References

In-depth Technical Guide: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals December 24, 2025

Abstract

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a synthetic compound belonging to the salicylanilide class of molecules. While direct therapeutic applications of this specific compound are not extensively documented in publicly available literature, its structural analogs, particularly niclosamide and other salicylanilide derivatives, have garnered significant attention for their potential in oncology and anti-inflammatory applications. This guide synthesizes the available data on this compound and its analogs to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and the experimental methodologies used for its evaluation. The primary focus will be on its role as a potential anti-cancer agent through the modulation of critical signaling pathways and as an anti-inflammatory agent via COX-2 inhibition.

Introduction and Chemical Profile

This compound is an organic compound with the chemical formula C18H14ClNO3 and a molecular weight of 327.76 g/mol . It is structurally characterized by a naphthamide group linked to a substituted phenyl ring. This compound is classified as a salicylanilide, a class of compounds known for a wide range of biological activities, including anthelmintic, antibacterial, and antifungal properties. More recently, salicylanilides have been investigated for their potential in treating various human diseases, most notably cancer.

The primary documented application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the development of selective COX-2 inhibitors.[1] Its structural features are believed to facilitate enhanced binding affinity to the COX-2 enzyme, which could lead to improved therapeutic efficacy and reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.

Potential Therapeutic Applications

Based on the activities of its structural analogs, the therapeutic potential of this compound can be extrapolated to two main areas: oncology and inflammatory diseases.

Anticancer Activity

The most promising therapeutic application for salicylanilide derivatives is in oncology. The FDA-approved anthelmintic drug niclosamide, a chlorinated salicylanilide, and its analogs have demonstrated potent anticancer activity against a variety of cancers including ovarian, prostate, breast, and colon cancer.[2][3] The anticancer effects are attributed to the modulation of multiple critical signaling pathways that are often dysregulated in cancer.

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[4] Niclosamide has been shown to inhibit this pathway by inducing the degradation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6).[3][5][6] This prevents the phosphorylation of LRP6, leading to the suppression of Wnt3A-induced β-catenin accumulation.[3][5][6] The subsequent decrease in nuclear β-catenin leads to the downregulation of target genes that promote tumor growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in the Development of Selective COX-2 Inhibitors: A Technical Whitepaper

For Immediate Release

Fremont, CA – December 24, 2025 – In the ongoing quest for safer and more effective anti-inflammatory therapeutics, the strategic design of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of medicinal chemistry. This technical guide delves into the core attributes of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a pivotal molecular scaffold, elucidating its significance as a key intermediate and pharmacophore in the synthesis of potent and selective COX-2 inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-inflammatory drug discovery.

Introduction: The Imperative for COX-2 Selectivity

Inflammation is a complex biological response mediated by a cascade of signaling pathways, central to which are the cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed and plays a crucial role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes. However, the non-selective inhibition of both isoforms by traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects. This has propelled the development of selective COX-2 inhibitors, which offer a more targeted anti-inflammatory effect with a potentially improved safety profile. The molecular architecture of this compound presents a promising foundation for the design of such selective agents.[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄ClNO₃ | [2] |

| Molecular Weight | 327.76 g/mol | [1] |

| CAS Number | 137-52-0 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | 446.3 °C (Predicted) | [1] |

| Density | 1.384±0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 4.8 | [2] |

Role as a Pharmacophore and Synthetic Intermediate

While direct quantitative data on the COX-2 inhibitory activity of this compound is not extensively documented in publicly available literature, its recurring identification as a "key intermediate" suggests its primary value lies in its structural attributes, which are amenable to the synthesis of more potent and selective derivatives.[1] The inherent structure of this molecule embodies key features of a pharmacophore suitable for targeting the COX-2 active site.

The structure of this compound suggests that it is well-suited for enhanced binding affinity to the COX-2 enzyme, which could lead to improved therapeutic efficacy and reduced gastrointestinal side effects in its derivatives.[1] Preliminary investigations into related 3-hydroxy-2-naphthanilide derivatives have indicated potential anti-inflammatory properties.[3]

To understand its potential, a comparative analysis with a known selective COX-2 inhibitor, Celecoxib, is instructive.

| Structural Feature | This compound | Celecoxib |

| Scaffold | 3-hydroxy-2-naphthamide | Diaryl pyrazole |

| Key Aromatic Systems | Naphthalene ring system and a substituted phenyl ring | Two phenyl rings attached to a central pyrazole ring |

| Potential for H-bonding | Hydroxyl (-OH) and amide (-NHCO-) groups | Sulfonamide (-SO₂NH₂) group |

| Hydrophobic Moieties | Naphthalene and chlorophenyl groups | Phenyl and tolyl groups |

| Key Substituents | Chloro and methoxy groups on the phenyl ring | Sulfonamide and trifluoromethyl groups |

The presence of a bulky naphthalene ring and a substituted phenyl ring in this compound provides a structural framework that can be further functionalized to achieve high-affinity binding within the larger, more accommodating active site of COX-2, a key differentiator from the more constricted active site of COX-1.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be extrapolated from established methods for analogous compounds. The core of this synthesis is the amidation of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline.

Caption: Proposed synthesis of the target compound.

Methodology:

-

Activation of Carboxylic Acid: 3-hydroxy-2-naphthoic acid is dissolved in an inert solvent such as chlorobenzene. A coupling agent, for instance, phosphorus trichloride (PCl₃), is added to activate the carboxylic acid, likely forming an acyl chloride intermediate in situ.

-

Amide Bond Formation: 5-chloro-2-methoxyaniline is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux to drive the condensation reaction to completion.

-

Work-up and Purification: Upon cooling, the reaction mixture is typically neutralized. The crude product precipitates and is collected by filtration, washed, and can be further purified by recrystallization to yield the final product, this compound.

General Protocol for In Vitro COX-2 Inhibition Assay

To evaluate the COX-2 inhibitory potential of derivatives synthesized from this compound, a standard in vitro assay can be employed. A common method is the fluorometric or colorimetric detection of prostaglandin production.

References

Naphthol AS-CA: A Comprehensive Technical Guide to its Role as an Azoic Coupling Component in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-CA, with the chemical name 5'-Chloro-2'-methoxy-3-hydroxy-2-naphthanilide, is a key organic compound utilized primarily as an azoic coupling component in the synthesis of a variety of dyes and pigments. Its molecular structure, characterized by a naphthalene ring system with hydroxyl, amide, chloro, and methoxy functional groups, makes it a versatile precursor for producing colors with good fastness properties. This technical guide provides an in-depth overview of the physicochemical properties of Naphthol AS-CA, detailed experimental protocols for its use in azoic dye synthesis, and data on the resulting dye characteristics.

Physicochemical Properties of Naphthol AS-CA

A thorough understanding of the physical and chemical properties of Naphthol AS-CA is essential for its effective application in dye synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5'-Chloro-2'-methoxy-3-hydroxy-2-naphthanilide | [1] |

| Synonyms | C.I. Azoic Coupling Component 34, N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | [1] |

| CAS Number | 137-52-0 | [2] |

| C.I. Number | 37531 | [2] |

| Chemical Formula | C₁₈H₁₄ClNO₃ | [2] |

| Molecular Weight | 327.77 g/mol | [1] |

| Appearance | Light beige or light grey to white homogeneous powder | [1][2] |

| Melting Point | ≥210 °C | [2] |

| Purity | ≥98% | [2] |

| Solubility | Insoluble in water; Soluble in alkaline solutions and organic solvents like pyridine. |

Azoic Dye Synthesis Utilizing Naphthol AS-CA

The synthesis of azoic dyes is a two-stage process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a coupling component, in this case, Naphthol AS-CA.[3] The resulting azo compound contains the characteristic -N=N- chromophore, which is responsible for its color.

General Synthesis Pathway

The overall reaction can be visualized as a two-step process. First, a primary aromatic amine is converted to a diazonium salt. This is then reacted with Naphthol AS-CA to produce the final azoic dye.

Caption: General workflow for azoic dye synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of an azoic dye using Naphthol AS-CA as the coupling component. A specific example is the synthesis of Pigment Red 269.

Protocol 1: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide

This protocol outlines the formation of the diazonium salt from the corresponding aromatic amine.

Materials:

-

N-(3-amino-4-methoxyphenyl)benzamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, create a suspension of 0.01 mol of N-(3-amino-4-methoxyphenyl)benzamide in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

-

Cool the suspension to 0-5 °C in an ice-water bath with continuous, vigorous stirring.

-

In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite (a slight excess) in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 10-15 minutes. The temperature of the reaction mixture must be maintained below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Naphthol AS-CA to Synthesize Pigment Red 269

This protocol details the coupling of the freshly prepared diazonium salt with Naphthol AS-CA to yield the azo pigment.

Materials:

-

Freshly prepared diazonium salt solution from Protocol 1

-

Naphthol AS-CA (N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Büchner funnel and filter paper

Procedure:

-

In a 400 mL beaker, dissolve 0.01 mol of Naphthol AS-CA in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution in an ice-water bath to 0–5 °C with constant stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of Naphthol AS-CA. A brightly colored precipitate of the azo pigment should form.

-

Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the coupling reaction is complete.

-

Collect the precipitated pigment by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water to remove any unreacted starting materials and salts.

-

Dry the purified pigment in a desiccator or a vacuum oven at a low temperature.

Caption: Experimental workflow for azo dye synthesis.

Characterization of the Resulting Azoic Dye: Pigment Red 269

The synthesized azo dye, Pigment Red 269, exhibits a brilliant bluish-red shade and possesses good fastness properties, making it suitable for applications such as printing inks.

Physical and Fastness Properties of Pigment Red 269

| Property | Value |

| C.I. Name | Pigment Red 269 |

| C.I. Number | 12466 |

| CAS Number | 67990-05-0 |

| Chemical Formula | C₃₂H₂₅ClN₄O₅ |

| Moisture (%) | ≤1.5 |

| Water Soluble Matter (%) | ≤1.0 |

| Oil Absorption (ml/100g) | 35-45 |

| pH Value | 6.5-7.5 |

| Heat Resistance (°C) | 180 |

| Light Fastness (1-8 scale) | 7 |

| Acid Resistance (1-5 scale) | 5 |

| Alkali Resistance (1-5 scale) | 4 |

| Alcohol Resistance (1-5 scale) | 5 |

| Ester Resistance (1-5 scale) | 5 |

| Benzene Resistance (1-5 scale) | 5 |

| Ketone Resistance (1-5 scale) | 5 |

Spectroscopic Characterization

While specific spectroscopic data for Naphthol AS-CA is not widely published, data for the closely related compound Naphthol AS (3-hydroxy-2-naphthanilide) can be used for comparative analysis.

Note: The following data is for Naphthol AS and should be used as a reference. The presence of the chloro and methoxy groups in Naphthol AS-CA will cause slight shifts in the observed spectra.

¹³C NMR Spectroscopy of Naphthol AS

The ¹³C NMR spectrum of Naphthol AS provides insight into the carbon framework of the molecule.

A representative ¹³C NMR spectrum for Naphthol AS can be found on chemical database websites such as ChemicalBook by searching for CAS number 92-77-3.

Infrared (IR) Spectroscopy

The IR spectrum of a naphthol derivative will show characteristic peaks for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| ~3300 | N-H stretch (amide) |

| 3100-3000 | Aromatic C-H stretch |

| ~1660 | C=O stretch (amide I band) |

| 1600-1450 | Aromatic C=C stretches |

| ~1540 | N-H bend (amide II band) |

| 1300-1000 | C-O stretch and C-N stretch |

UV-Visible Spectroscopy

The UV-Vis spectrum of naphthol derivatives in a solvent like methanol typically shows absorption maxima related to the electronic transitions within the naphthalene ring system. For instance, 1-Naphthol has a λmax around 324 nm in methanol.

Conclusion

Naphthol AS-CA is a crucial azoic coupling component in the synthesis of a range of dyes and pigments, offering a route to colors with desirable fastness properties. The synthesis, based on the well-established principles of diazotization and azo coupling, is a versatile and scalable process. This guide provides the fundamental physicochemical data, detailed experimental protocols, and characterization information to support researchers and scientists in the effective utilization of Naphthol AS-CA in their work. Further research could focus on the synthesis and characterization of novel azoic dyes derived from Naphthol AS-CA to explore new color spaces and applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a key intermediate in the synthesis of various organic compounds, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Its chemical structure is amenable to further functionalization, making it a valuable building block in medicinal chemistry. This document provides a detailed protocol for the synthesis and purification of this compound, along with relevant physicochemical data and a discussion of its application in the context of COX-2 inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄ClNO₃ | [1] |

| Molecular Weight | 327.76 g/mol | [1] |

| CAS Number | 137-52-0 | [2] |

| Appearance | White to brown powder | |

| Boiling Point | 446.3 °C (Predicted) | [1] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis Protocol

The following is a representative protocol for the synthesis of this compound. This procedure is based on general methods for the synthesis of N-aryl-3-hydroxy-2-naphthamides, which typically involve the acylation of an aniline derivative with 3-hydroxy-2-naphthoic acid or its activated form.

Reaction Scheme:

Materials and Reagents:

-

3-Hydroxy-2-naphthoic acid

-

5-Chloro-2-methoxyaniline

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

Toluene or Xylene (anhydrous)

-

Sodium Carbonate (Na₂CO₃)

-

Methanol

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

Step 1: Activation of 3-Hydroxy-2-naphthoic acid (optional, but recommended for higher yield)

-

In a fume hood, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene or xylene in a round-bottom flask.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.1 equivalents) or phosphorus trichloride (0.4 equivalents) to the suspension while stirring.

-

Heat the mixture to a gentle reflux for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved, indicating the formation of 3-hydroxy-2-naphthoyl chloride.

-

Allow the solution to cool to room temperature. This solution will be used in the next step.

Step 2: Amide Formation

-

In a separate flask, dissolve 5-chloro-2-methoxyaniline (1 equivalent) and sodium carbonate (1.2 equivalents) in a suitable solvent like N-methylpyrrolidone or an aqueous/organic biphasic system.

-

Cool the amine solution in an ice bath.

-

Slowly add the solution of 3-hydroxy-2-naphthoyl chloride from Step 1 to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Isolation

-

The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with the reaction solvent (e.g., toluene or xylene), followed by water until the filtrate is neutral.

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Solvent Selection:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar aromatic amides include ethanol, methanol, acetic acid, or mixtures of these with water.

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., hot ethanol or methanol).

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath for 30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Expected Yield:

Based on similar preparations, a yield of approximately 80-90% can be expected after purification.[3]

Data Presentation

| Parameter | Value |

| Theoretical Yield | Calculated based on the limiting reagent |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |

| Purity (by HPLC) | >98% (Typical for recrystallized product) |

| Melting Point | (To be determined experimentally) |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Role as a COX-2 Inhibitor Intermediate

This compound serves as a scaffold for the synthesis of selective COX-2 inhibitors. The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][5][6][7][8] Selective COX-2 inhibitors are designed to target the inflammatory pathway while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9][10][11][12]

Caption: The role of this compound as an intermediate for COX-2 inhibitors that block the inflammatory pathway.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and synthesis-related impurities. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation guidelines to ensure reliable and reproducible results.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds. A well-developed, stability-indicating HPLC method can quantify the main analyte and resolve it from any process-related impurities or degradants that may form during synthesis, storage, or under stress conditions. This application note presents a detailed protocol for such a method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Specification |

| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis or PDA Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Reagent and Sample Preparation

-

Diluent: Acetonitrile and Water (50:50, v/v)

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard preparation.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure proper functioning.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard) |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2] This involves subjecting the sample to various stress conditions to induce degradation.

-

Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted to the target concentration and analyzed. The method should demonstrate the ability to separate the intact drug from any resulting degradation products.

Data Presentation

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 10.21 | 1543287 | 1.12 | 5689 |

| 2 | 10.22 | 1551098 | 1.13 | 5712 |

| 3 | 10.20 | 1548765 | 1.12 | 5698 |

| 4 | 10.23 | 1545543 | 1.14 | 5654 |

| 5 | 10.21 | 1553210 | 1.13 | 5705 |

| 6 | 10.22 | 1549876 | 1.12 | 5710 |

| Mean | 10.22 | 1548630 | 1.13 | 5695 |

| % RSD | 0.11 | 0.25 | - | - |

Table 2: Purity Analysis of a Sample Batch

| Sample ID | Retention Time (min) | Peak Area | % Area |

| Batch XYZ-001 | 4.56 (Impurity 1) | 5432 | 0.35 |

| 10.22 (Main Peak) | 1545890 | 99.55 | |

| 12.89 (Impurity 2) | 1550 | 0.10 | |

| Total | 1552872 | 100.00 |

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

Caption: Workflow for HPLC purity determination.

Forced Degradation Study Logic

This diagram outlines the process for conducting forced degradation studies to ensure the method is stability-indicating.

Caption: Forced degradation study workflow.

Conclusion

The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, and its stability-indicating nature can be confirmed through forced degradation studies. Adherence to the outlined protocols and system suitability criteria will ensure accurate and reliable results, contributing to the overall quality control of this important pharmaceutical intermediate.

References

Application Note: 1H and 13C NMR Spectral Assignment of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] A comprehensive understanding of its structure, confirmed by NMR spectroscopy, is crucial for quality control and further drug development processes. This note includes predicted spectral data based on analogous structures and established chemical shift principles, along with a standardized experimental protocol.

Introduction

This compound is an aromatic amide derivative. The accurate assignment of its ¹H and ¹³C NMR spectra is fundamental for structural verification and purity assessment. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for unambiguous structure elucidation.

Predicted Spectral Assignment

Due to the limited availability of fully assigned experimental spectra in the public domain for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established values for similar chemical environments and functional groups found in related naphthol and aniline derivatives. The atom numbering scheme used for assignment is shown in Figure 1.

Molecular Structure and Atom Numbering:

Caption: Molecular structure and atom numbering scheme for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | s | 1H | OH |

| ~9.5 - 10.0 | s | 1H | NH |

| ~8.0 - 8.5 | d | 1H | H-4 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.2 - 7.8 | m | 4H | H-1, H-6, H-7, H-8 |